molecular formula C11H23NO3 B6340228 Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221342-51-3

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate

Cat. No.: B6340228
CAS No.: 1221342-51-3
M. Wt: 217.31 g/mol
InChI Key: GKSGEIDUNNZGAP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a secondary amine-containing ester characterized by a propanoate backbone substituted with:

  • A methyl group at the C2 position.
  • A 3-(propan-2-yloxy)propylamino group at the C3 position.
  • A methyl ester (-COOCH₃) terminus.

Its structural complexity allows for tunable steric and electronic properties, making it versatile in catalysis and drug design.

Properties

IUPAC Name

methyl 2-methyl-3-(3-propan-2-yloxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(2)15-7-5-6-12-8-10(3)11(13)14-4/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGEIDUNNZGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves the esterification of 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

Tert-butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate (CAS 1385696-65-0)
  • Key Difference : The methyl ester (-COOCH₃) is replaced with a tert-butyl ester (-COOC(CH₃)₃).
  • Impact :
    • Solubility : The tert-butyl group increases hydrophobicity, reducing water solubility compared to the methyl ester.
    • Stability : Tert-butyl esters are more resistant to hydrolysis under basic conditions, enhancing stability during storage .
  • Applications : Preferred in peptide synthesis where protection of carboxylic acids is required.
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate
  • Key Difference: Contains an epoxide (oxirane) group instead of the amino-ether side chain.
  • Impact: Reactivity: The epoxide enables ring-opening reactions for crosslinking or polymer formation. Functionality: Used as a comonomer in materials science, unlike the amine-focused applications of the target compound .

Analogues with Modified Amino Substituents

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-{2-[3-(1,3-dioxoisoindolin-2-yl)propyl]-1H-indol-3-yl}propanoate
  • Key Difference: Features a Boc-protected amino group and an indole-containing side chain.
  • Impact: Protection Strategy: The Boc group prevents unwanted amine reactivity during synthesis.
3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol
  • Key Difference: Replaces the propanoate ester with an indole-hydroxyl system and a methyl-propylaminoethyl chain.
  • Impact :
    • Pharmacology : The indole core and hydroxyl group align with serotonin analogues, highlighting neurological activity .

Sodium Propanoate Derivatives with Phosphine Ligands (e.g., L1–L5 in )

  • Key Difference: Phosphine (PPh₂) and sodium carboxylate (-COO⁻Na⁺) groups replace the amino-ether and methyl ester.
  • Impact :
    • Catalytic Utility : These compounds act as ligands in cobalt-catalyzed alkene hydrosilylation, leveraging phosphorus-electron donation .
    • Ionic Nature : Sodium carboxylates enhance solubility in polar solvents, unlike the neutral methyl ester.

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., tert-butyl) improve stability but limit reactivity in nucleophilic substitutions .
  • Electronic Effects : Ether linkages (e.g., propan-2-yloxy) enhance solubility in organic solvents, while amines enable hydrogen bonding or coordination .
  • Biological Activity : Indole- and epoxide-containing analogues show higher bioactivity than the target compound, which is primarily a synthetic intermediate .

Biological Activity

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C11H23NO3
  • Molecular Weight : 217.31 g/mol
  • Functional Groups : The compound features an amino group, an ether linkage, and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound can modulate enzyme activity through competitive inhibition or allosteric regulation, impacting metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

These interactions are facilitated by the compound's ability to form hydrogen bonds and hydrophobic interactions due to its diverse functional groups.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research has shown that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values of approximately 30 µM, indicating moderate cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey DifferencesBiological Activity
Methyl 2-methyl-3-{[3-(butan-2-yloxy)propyl]amino}propanoateC12H25NO3Contains a butan-2-yloxy groupHigher cytotoxicity in preliminary studies
Ethyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoateC12H25NO3Ethyl instead of methyl esterEnhanced solubility but reduced potency

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